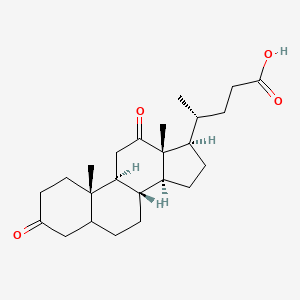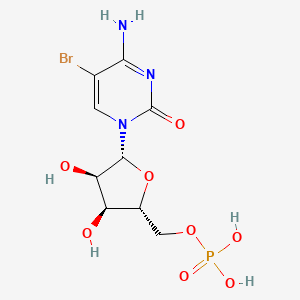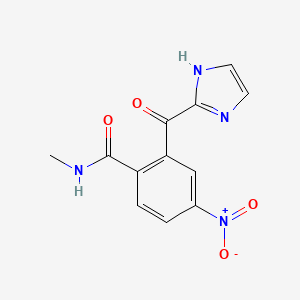![molecular formula C15H12N2O2 B12938973 [4-(1H-Benzimidazol-2-yl)phenyl]acetic acid CAS No. 66631-25-2](/img/no-structure.png)
[4-(1H-Benzimidazol-2-yl)phenyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(1H-Benzimidazol-2-yl)phenyl]acetic acid is a compound that features a benzimidazole ring fused to a phenylacetic acid moiety. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The compound’s structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1H-Benzimidazol-2-yl)phenyl]acetic acid typically involves the condensation of o-phenylenediamine with benzaldehyde derivatives, followed by further functionalization. One common method involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to yield the intermediate 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde. This intermediate is then reacted with thiosemicarbazide in ethanol at reflux temperature to produce the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, focusing on yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
[4-(1H-Benzimidazol-2-yl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole ring.
Substitution: Nucleophilic aromatic substitution reactions can occur, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [4-(1H-Benzimidazol-2-yl)phenyl]acetic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, this compound has shown potential in various assays due to its ability to interact with biological macromolecules. It is studied for its antimicrobial, antiviral, and anticancer properties .
Medicine
In medicinal chemistry, this compound is explored for its therapeutic potential. Its derivatives are investigated for their efficacy in treating diseases such as cancer, infections, and inflammatory conditions .
Industry
Industrially, the compound can be used in the development of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of various commercial products .
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: A fundamental structure in many biologically active molecules.
2-Phenylbenzimidazole: Similar in structure but lacks the acetic acid moiety.
4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde: An intermediate in the synthesis of [4-(1H-Benzimidazol-2-yl)phenyl]acetic acid.
Uniqueness
This compound is unique due to the presence of both the benzimidazole ring and the phenylacetic acid moiety. This combination allows for a broader range of biological activities and chemical reactivity compared to its simpler counterparts .
Conclusion
This compound is a compound of significant interest in various fields of research. Its unique structure and diverse reactivity make it valuable in synthetic chemistry, biology, medicine, and industry. Continued research on this compound and its derivatives holds promise for the development of new therapeutic agents and industrial applications.
Propiedades
| 66631-25-2 | |
Fórmula molecular |
C15H12N2O2 |
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
2-[4-(1H-benzimidazol-2-yl)phenyl]acetic acid |
InChI |
InChI=1S/C15H12N2O2/c18-14(19)9-10-5-7-11(8-6-10)15-16-12-3-1-2-4-13(12)17-15/h1-8H,9H2,(H,16,17)(H,18,19) |
Clave InChI |
XVHYGOZXCFOEET-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1H-benzo[d]imidazol-2-yl)-N-phenylhydrazinecarboxamide](/img/structure/B12938890.png)
![5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride](/img/structure/B12938896.png)
![Benzoic acid, 3-[3-(3,4-difluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12938903.png)






![6-Bromo-5,5-dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B12938949.png)
